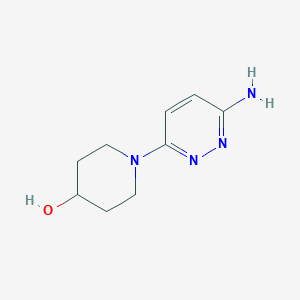

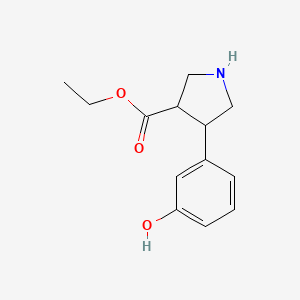

![molecular formula C14H26N2O B1488528 1-[4-(Aminomethyl)piperidin-1-yl]-3-cyclopentylpropan-1-one CAS No. 1282929-64-9](/img/structure/B1488528.png)

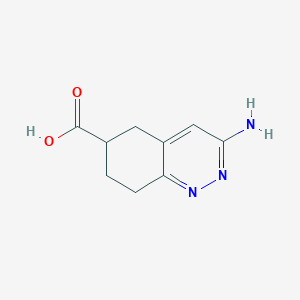

1-[4-(Aminomethyl)piperidin-1-yl]-3-cyclopentylpropan-1-one

Descripción general

Descripción

This compound is a liquid . It has a molecular weight of 156.23 . The IUPAC name for this compound is (1-acetyl-4-piperidinyl)methanamine .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H16N2O/c1-7(11)10-4-2-8(6-9)3-5-10/h8H,2-6,9H2,1H3 . This indicates that the compound has a carbon backbone with an amine group and a ketone group.Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 156.23 .Aplicaciones Científicas De Investigación

Neuropharmacology

Piperidine derivatives are well-known for their neuropharmacological properties. They can act as building blocks for drugs targeting the central nervous system (CNS). This particular compound may be involved in the synthesis of potential treatments for neurodegenerative diseases such as Alzheimer’s and Parkinson’s due to its ability to cross the blood-brain barrier and interact with neural receptors .

Cardiovascular Therapeutics

The aminomethyl group attached to the piperidine ring can be crucial for the development of cardiovascular drugs. It can serve as a precursor for compounds that act on various pathways involved in heart diseases, potentially leading to new treatments for conditions like hypertension and arrhythmias .

Antimicrobial Agents

Research into piperidine derivatives has shown promise in the development of new antimicrobial agents. The structural flexibility of compounds like 1-[4-(Aminomethyl)piperidin-1-yl]-3-cyclopentylpropan-1-one allows for the creation of molecules that can combat resistant strains of bacteria and other pathogens .

Oncology

In the field of oncology, piperidine derivatives are explored for their potential as chemotherapeutic agents. The compound’s structure could be modified to target specific cancer cells, minimizing damage to healthy cells and improving the efficacy of cancer treatments .

Analgesics

The modification of piperidine structures has led to the development of analgesics. This compound could be used to synthesize new pain-relief medications that offer an alternative to opioids, potentially reducing the risk of dependency and side effects .

Anti-Inflammatory Drugs

Piperidine derivatives have been studied for their anti-inflammatory properties. This compound, with its unique functional groups, might be key in creating more effective and safer anti-inflammatory medications for chronic conditions like arthritis .

Safety and Hazards

The compound has several hazard statements associated with it, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .

Mecanismo De Acción

Target of Action

The primary target of 1-[4-(Aminomethyl)piperidin-1-yl]-3-cyclopentylpropan-1-one is the Serine/threonine-protein kinase Chk1 . This enzyme plays a critical role in cell cycle regulation, particularly in response to DNA damage. By targeting this enzyme, the compound can influence cell proliferation and survival.

Biochemical Pathways

The inhibition of Serine/threonine-protein kinase Chk1 affects the cell cycle control and DNA damage response pathways . Downstream effects may include halted cell cycle progression, induction of apoptosis, and increased sensitivity to DNA-damaging agents.

Result of Action

The molecular and cellular effects of 1-[4-(Aminomethyl)piperidin-1-yl]-3-cyclopentylpropan-1-one action would likely include alterations in cell cycle progression and DNA repair mechanisms due to the inhibition of Serine/threonine-protein kinase Chk1 . These changes could lead to cell death, particularly in cancer cells that rely on Chk1 for survival.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 1-[4-(Aminomethyl)piperidin-1-yl]-3-cyclopentylpropan-1-one . For instance, extreme pH or temperature could affect the compound’s stability, while the presence of other molecules could impact its binding to Serine/threonine-protein kinase Chk1.

Propiedades

IUPAC Name |

1-[4-(aminomethyl)piperidin-1-yl]-3-cyclopentylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O/c15-11-13-7-9-16(10-8-13)14(17)6-5-12-3-1-2-4-12/h12-13H,1-11,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEPHRCZGNJYMHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CCC(=O)N2CCC(CC2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(Aminomethyl)piperidin-1-yl]-3-cyclopentylpropan-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

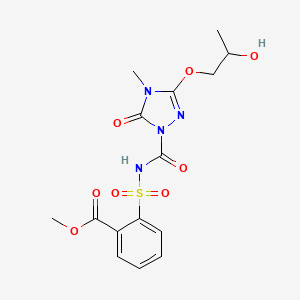

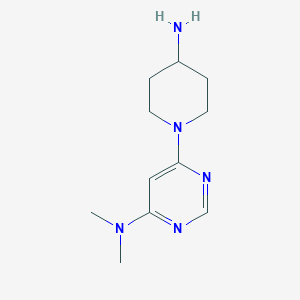

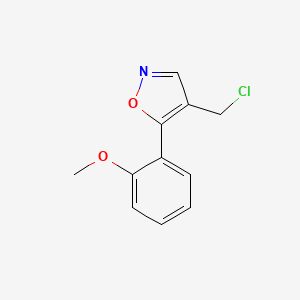

![7-Ethyl-5-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B1488453.png)

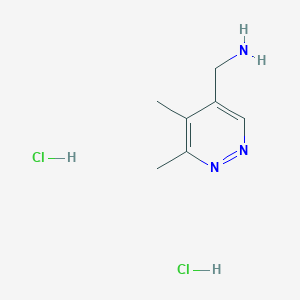

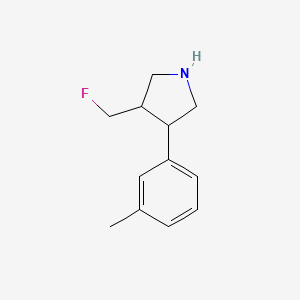

![1-({[(Oxan-4-yl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1488455.png)

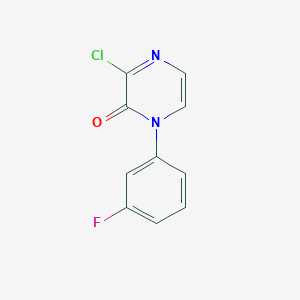

![1-({[2-(2-Hydroxyethoxy)ethyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1488467.png)